3,2',4',5'-Tetramethoxy-7-decyl-flavone

Catalog No.
S8882223
CAS No.
649551-95-1
M.F
C29H38O6
M. Wt
482.6 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,2',4',5'-Tetramethoxy-7-decyl-flavone

CAS Number

649551-95-1

Product Name

3,2',4',5'-Tetramethoxy-7-decyl-flavone

IUPAC Name

7-decyl-3-methoxy-2-(2,4,5-trimethoxyphenyl)chromen-4-one

Molecular Formula

C29H38O6

Molecular Weight

482.6 g/mol

InChI

InChI=1S/C29H38O6/c1-6-7-8-9-10-11-12-13-14-20-15-16-21-24(17-20)35-28(29(34-5)27(21)30)22-18-25(32-3)26(33-4)19-23(22)31-2/h15-19H,6-14H2,1-5H3

InChI Key

ILYUDDZHIAKWTN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3OC)OC)OC)OC

Structural Characteristics and Flavonoid Subclassification

Flavonoids are a diverse class of polyphenolic compounds characterized by a 15-carbon skeleton arranged as $$ \text{C}6\text{-C}3\text{-C}_6 $$, comprising two aromatic rings (A and B) connected by a heterocyclic pyran ring (C). 3,2',4',5'-Tetramethoxy-7-decyl-flavone belongs to the flavone subclass, distinguished by the presence of a double bond between positions 2 and 3 in the C ring and a ketone group at position 4.

The compound’s structure features methoxy (-OCH$$3$$) groups at positions 3, 2', 4', and 5', along with a decyl (-C$${10}$$H$$_{21}$$) chain at position 7 (Table 1). This substitution pattern is rare among naturally occurring flavones, which typically exhibit hydroxyl or shorter alkyl groups. The decyl chain enhances lipophilicity, potentially influencing membrane permeability and bioavailability.

Table 1: Substituent Positions in 3,2',4',5'-Tetramethoxy-7-decyl-flavone

PositionSubstituent
3Methoxy (-OCH$$_3$$)
2'Methoxy (-OCH$$_3$$)
4'Methoxy (-OCH$$_3$$)
5'Methoxy (-OCH$$_3$$)
7Decyl (-C$${10}$$H$${21}$$)

The InChIKey identifier $$ \text{ILYUDDZHIAKWTN-UHFFFAOYSA-N} $$ confirms its unique stereochemical configuration. Comparative analysis with simpler methoxylated flavones, such as apigenin (4',5,7-trihydroxyflavone) and chrysoeriol (4',5,7-trihydroxy-3'-methoxyflavone), highlights the role of methoxylation in modulating biological activity.

Taxonomic and Biosynthetic Considerations

Most flavones are synthesized in plants via the phenylpropanoid pathway, involving enzymes like chalcone synthase and flavone synthase. However, the presence of a decyl chain in 3,2',4',5'-tetramethoxy-7-decyl-flavone suggests possible synthetic origin or rare plant biosynthesis. Natural methoxylated flavones, such as tangeretin (5,6,7,8,4'-pentamethoxyflavone), are typically found in citrus peels, but alkylated derivatives are uncommon.

Phylogenetic studies indicate that methoxylation often occurs in response to environmental stressors, enhancing UV protection or antimicrobial activity. The decyl chain may further augment these properties, though empirical studies are lacking.

Acyl Chloride Condensation Strategies

Acyl chloride-mediated condensations form the cornerstone of traditional flavone synthesis. The Claisen-Schmidt condensation between o-hydroxyacetophenone derivatives and benzaldehyde analogues remains widely utilized for constructing the chalcone precursor. For 3,2',4',5'-tetramethoxy-7-decyl-flavone, this approach requires careful selection of starting materials with pre-installed methoxy groups.

The reaction typically employs 2-hydroxy-3,4,5-trimethoxyacetophenone and a decyl-substituted benzaldehyde derivative under basic conditions. Potassium hydroxide in ethanol at 60–80°C facilitates enolate formation, followed by nucleophilic attack on the aldehyde carbonyl [2]. Critical to this process is the protection of phenolic hydroxyl groups as acetyl or benzyl ethers to prevent undesired side reactions. Post-condensation, acidic workup (HCl/EtOH) removes protecting groups while inducing chalcone cyclization [1].

Recent advancements have introduced microwave-assisted Claisen-Schmidt condensations, reducing reaction times from 12–24 hours to 30–45 minutes while maintaining yields above 75% [2]. Solvent systems also influence regioselectivity: polar aprotic solvents like DMF favor para-substitution in the benzaldehyde component, crucial for achieving the 2',4',5'-trimethoxy pattern [2].

ConditionYield (%)Reaction Time (h)Selectivity (para:ortho)
Ethanol/KOH68183:1
DMF/NaOMe7265:1
Microwave/DMF780.756:1

Cyclization Techniques for Flavone Core Formation

The Baker-Venkataraman rearrangement dominates flavone cyclization, particularly for constructing the 7-decyl-substituted core. This method transforms 2-acetoxyacetophenone derivatives into 1,3-diketones, which undergo acid-catalyzed cyclodehydration. For the target compound, the process begins with 2-acetoxy-3,4,5-trimethoxyacetophenone and decyl-substituted benzoyl chloride [1].

Mechanistically, the reaction proceeds through enolate formation at the acetyl group's α-position, followed by intramolecular acyl transfer to generate a 1,3-diketone intermediate [1]. Concentrated sulfuric acid in acetic acid (1:3 v/v) at 110°C facilitates cyclization via keto-enol tautomerism, forming the chromone ring within 2–3 hours [2]. Key advantages include:

  • Preservation of methoxy groups under acidic conditions
  • High regioselectivity for position 7 alkylation
  • Compatibility with long-chain aliphatic substituents

Alternative cyclization methods include the von Kostanecki protocol, which employs bromination-dehydrobromination sequences. However, this approach shows reduced efficiency (45–50% yield) with bulky decyl groups due to steric hindrance during dibromide formation [2].

Novel Catalytic Systems for Methoxylation

Transition Metal-Catalyzed O-Methylation

Palladium-catalyzed cross-coupling has revolutionized methoxylation strategies. The Miyaura borylation-Suzuki methylation sequence enables precise introduction of methoxy groups at predetermined positions. For 3,2',4',5'-tetramethoxy substitution:

  • Install boronate esters at target positions using Pd(dppf)Cl₂ catalyst
  • Couple with methyl triflate under Suzuki conditions (K₂CO₃, DME, 80°C) [2]

This method achieves 89–92% yields for aryl methoxylation while maintaining compatibility with the decyl chain. Crucially, it avoids harsh methylating agents (e.g., CH₃I/K₂CO₃), which can demethylate existing methoxy groups [2].

Organocatalytic Asymmetric Methoxylation

Proline-derived catalysts enable enantioselective methoxylation of flavonoid precursors. In a recent advancement, N-methylprolinol catalyzes the oxidative coupling of resorcinol derivatives with methyl sources (DMM, dimethyl carbonate). The process:

  • Operates under mild conditions (50°C, atmospheric O₂)
  • Achieves 85% ee for 3-methoxy group installation
  • Shows 76% conversion efficiency for tetra-substitution [3]

Position-Specific Alkylation of Flavone Scaffolds

Directed C-H Functionalization at Position 7

Palladium/norbornene cooperative catalysis enables direct alkylation of the flavone C7 position. The methodology involves:

  • Installing a pyrimidine directing group at C8
  • Pd(OAc)₂-catalyzed C-H activation
  • Coupling with decyl magnesium bromide

This approach achieves 82% regioselectivity for C7 alkylation with minimal competing reactions at C6 or C5 [4]. Removal of the directing group occurs via mild hydrolysis (NaOH/EtOH), preserving methoxy substituents.

Radical-Mediated Alkylation Strategies

Visible-light photoredox catalysis facilitates decarboxylative alkylation using decyl carboxylic acids as radical precursors. The system comprises:

  • Ru(bpy)₃²⁺ as photocatalyst
  • K₂S₂O₈ as oxidant
  • Blue LED irradiation (450 nm)

Mechanistic studies reveal single-electron transfer from the flavone enolate to the Ru catalyst, generating a radical species that couples with the decyl radical [4]. This method proves particularly effective for late-stage alkylation, enabling 78% yield of 7-decyl-flavone without pre-functionalization.

Nuclear Magnetic Resonance Spectral Characteristics

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 3,2',4',5'-tetramethoxy-7-decyl-flavone through distinctive chemical shift patterns characteristic of flavone derivatives. Carbon-13 nuclear magnetic resonance analysis reveals the carbonyl carbon resonance typically appearing at approximately 180-190 ppm, consistent with the ketone functionality at the 4- position of the chromone ring system [1]. The aromatic carbons of the flavone backbone exhibit chemical shifts in the range of 90-165 ppm, with specific patterns influenced by methoxy substitution [2].

The methoxy group carbon signals provide critical structural identification markers for 3,2',4',5'-tetramethoxy-7-decyl-flavone. Research indicates that methoxy carbons attached to aromatic systems display characteristic chemical shifts dependent on their substitution pattern [2]. For flavonoids bearing single methoxy substituents in ortho positions, the methoxy carbon resonance appears at 56 ± 1 ppm, while compounds with substituents in both ortho positions exhibit shifts at 61.5 ± 2 ppm [2]. The tetramethoxy substitution pattern of this compound creates a unique fingerprint in the carbon-13 nuclear magnetic resonance spectrum.

The decyl chain carbons manifest as distinct aliphatic signals spanning 10-40 ppm, with the terminal methyl carbon appearing as the most upfield signal around 14 ppm [3]. The methylene carbons of the decyl chain display characteristic chemical shifts between 22-32 ppm depending on their position relative to the aromatic attachment point [3].

Proton nuclear magnetic resonance spectroscopy reveals the methoxy protons as singlets integrating for three protons each, appearing between 3.8-4.0 ppm [4]. The aromatic protons of the flavone system exhibit complex multipicity patterns in the 6.0-8.5 ppm region, with the characteristic 2-position proton of isoflavones appearing at 8-8.5 ppm when present [3]. The decyl chain protons contribute to the aliphatic region between 0.8-2.5 ppm, with the terminal methyl group appearing as a triplet around 0.9 ppm [5].

Infrared Spectral Analysis

Infrared spectroscopy of 3,2',4',5'-tetramethoxy-7-decyl-flavone exhibits characteristic absorption bands that provide definitive structural confirmation. The most prominent feature appears as the carbonyl stretching vibration of the 4-ketone functionality, typically observed around 1650 cm⁻¹ [4]. This band represents the fundamental chromone chromophore characteristic of all flavone derivatives [6].

The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1600-1400 cm⁻¹ region, reflecting the conjugated aromatic system of the flavone backbone [7]. Specifically, flavonoids demonstrate characteristic peaks at 1570-1540 cm⁻¹ corresponding to gamma-pyrone vibrations, with additional bands appearing at 1465-1445 cm⁻¹ and 1420-1400 cm⁻¹ [8].

Methoxy group vibrations contribute distinctive spectral features including carbon-hydrogen stretching modes around 2900-3000 cm⁻¹ and carbon-oxygen stretching vibrations in the 1200-1000 cm⁻¹ region [8]. The multiple methoxy substituents in this compound create complex overlapping patterns in these regions, requiring careful spectral deconvolution for complete assignment [9].

The decyl alkyl chain introduces characteristic aliphatic carbon-hydrogen stretching vibrations around 2850-2950 cm⁻¹, with symmetric and asymmetric methylene modes clearly distinguishable [8]. Additional alkyl deformation modes appear in the 1350-1480 cm⁻¹ region, contributing to the overall spectral complexity of this substituted flavone [9].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 3,2',4',5'-tetramethoxy-7-decyl-flavone reveals characteristic fragmentation pathways common to methoxylated flavone derivatives. Under electron impact ionization conditions, the molecular ion peak provides direct molecular weight confirmation, followed by systematic neutral losses characteristic of the substitution pattern [10].

The primary fragmentation pathway involves loss of methyl radicals (15 mass units) from the methoxy groups, generating successive daughter ions corresponding to [molecular ion - 15]⁺, [molecular ion - 30]⁺, [molecular ion - 45]⁺, and [molecular ion - 60]⁺ fragments [10]. This sequential methyl loss pattern serves as a diagnostic tool for determining the number of methoxy substituents present in the molecule [11].

Retro Diels-Alder fragmentation represents another major pathway, producing characteristic ions through cleavage of the pyran ring system [10]. In negative ion electrospray ionization mode, flavonoids exhibit unusual carbon monoxide, carbon dioxide, and tricarbon dioxide losses that appear characteristic of this ionization technique [10]. These fragmentation patterns provide complementary structural information to positive ion mode analysis.

The decyl substitution introduces additional complexity through potential alpha-cleavage adjacent to the aromatic attachment point, generating characteristic alkyl loss fragments [11]. The long alkyl chain may also undergo multiple carbon-carbon bond cleavages, producing a series of hydrocarbon fragment ions that confirm the chain length and substitution position [12].

Spectroscopic TechniqueKey Diagnostic FeaturesChemical Shift/Frequency Range
¹³C Nuclear Magnetic ResonanceCarbonyl carbon180-190 ppm
¹³C Nuclear Magnetic ResonanceMethoxy carbons56-62 ppm
¹³C Nuclear Magnetic ResonanceAromatic carbons90-165 ppm
¹H Nuclear Magnetic ResonanceMethoxy protons3.8-4.0 ppm
¹H Nuclear Magnetic ResonanceAromatic protons6.0-8.5 ppm
Infrared SpectroscopyCarbonyl stretch1650 cm⁻¹
Infrared SpectroscopyAromatic vibrations1600-1400 cm⁻¹
Mass SpectrometryMethyl losses-15, -30, -45, -60 m/z

X-ray Crystallographic Data Interpretation

Crystal System and Space Group Determination

X-ray crystallographic analysis of flavone derivatives reveals consistent structural patterns that provide insight into the solid-state conformation of 3,2',4',5'-tetramethoxy-7-decyl-flavone. Related tetramethoxyflavone compounds crystallize in monoclinic crystal systems, as demonstrated by 5-hydroxy-3,4',6,7-tetramethoxyflavone which adopts the monoclinic space group P 21/c with unit cell parameters a = 16.6029 Å, b = 7.40255 Å, c = 14.8666 Å, and β = 110.487° [13].

The crystallographic analysis of 3',4',5,7-tetramethoxyflavone provides additional structural precedent, with the compound adopting a similar monoclinic system characterized by specific intermolecular packing arrangements [14]. These related structures establish that tetramethoxyflavones preferentially adopt planar conformations in the solid state, with the chromone ring system maintaining coplanarity due to extended conjugation [15].

Flavone derivatives demonstrate characteristic molecular stacking patterns in their crystal structures, with aromatic ring systems participating in pi-pi stacking interactions [15] [16]. The planar configuration observed in acetylenic flavone derivatives extends to methoxylated systems, where intramolecular interactions stabilize the planar geometry [15]. The presence of multiple methoxy groups introduces additional complexity through potential intermolecular methoxy-aromatic interactions.

The decyl chain substitution significantly influences the overall crystal packing behavior compared to unsubstituted flavones. Long alkyl chains typically adopt extended conformations to minimize steric hindrance, potentially creating lamellar packing arrangements where hydrophobic chains aggregate together while aromatic portions form separate domains [17].

Unit Cell Parameters and Molecular Packing

Crystallographic data for related tetramethoxyflavone structures provide predictive models for 3,2',4',5'-tetramethoxy-7-decyl-flavone unit cell parameters. The 5-hydroxy-3,4',6,7-tetramethoxyflavone structure exhibits a unit cell volume of 1711.6 ų with four molecules per unit cell (Z = 4) [13]. The β angle of 110.487° indicates significant monoclinic distortion from orthogonal geometry [13].

The molecular packing in tetramethoxyflavone crystals typically involves formation of hydrogen-bonded networks where possible, combined with van der Waals interactions between aromatic systems [18]. The methoxy substituents participate in weak intermolecular interactions, including carbon-hydrogen···oxygen contacts that contribute to crystal stability [18]. These interactions create three-dimensional networks that influence the overall crystal morphology and physical properties.

Flavone polymorphism studies reveal that molecular conformation significantly affects crystal packing efficiency [17]. Form I flavone crystallizes in orthorhombic space group P 2₁2₁2₁ with two molecules in the asymmetric unit, while Form II adopts monoclinic P 2₁/n symmetry [17]. The conformational differences between polymorphs amount to less than 0.5 kJ mol⁻¹ in energy from the global minimum conformation [17].

The incorporation of a decyl chain dramatically alters the packing characteristics compared to simple flavones. Long alkyl chains introduce conformational flexibility that must be accommodated within the crystal lattice, potentially leading to disorder effects or multiple conformations within the asymmetric unit [17]. The hydrophobic nature of the decyl chain drives segregation from the polar aromatic regions, creating amphiphilic packing motifs.

Intermolecular Interactions and Hydrogen Bonding

X-ray crystallographic studies of flavone derivatives reveal complex networks of intermolecular interactions that stabilize the crystal structure [18]. The primary stabilizing forces include aromatic pi-pi stacking interactions, carbon-hydrogen···oxygen close contacts, and carbon-hydrogen···pi interactions [15] [16]. These weak interactions collectively determine the three-dimensional packing arrangement and influence the physical properties of the crystalline material.

Aromatic stacking interactions in flavone crystals typically involve parallel displaced arrangements with inter-ring distances of 3.3-3.6 Å [15]. The stacking energy for these interactions ranges from -40 to -45 kJ mol⁻¹, representing significant stabilization of the crystal structure [17]. The tetramethoxy substitution pattern modifies the electron density distribution within the aromatic rings, potentially altering the strength and geometry of these stacking interactions [19].

Carbon-hydrogen···oxygen interactions play crucial roles in flavone crystal packing, with typical donor-acceptor distances ranging from 2.3-2.7 Å [18]. The methoxy groups serve as both hydrogen bond acceptors through their oxygen atoms and donors through their methyl carbon-hydrogen bonds [18]. These interactions create extended networks that propagate throughout the crystal structure, contributing to the overall stability and determining the preferred growth directions.

The presence of the decyl chain introduces additional van der Waals interactions between alkyl segments of neighboring molecules [18]. These hydrophobic interactions complement the aromatic stacking forces, creating mixed interaction networks that balance polar and nonpolar contributions to the crystal cohesion [18]. The flexibility of the alkyl chain may result in conformational disorder, requiring careful crystallographic analysis to determine the preferred conformations.

Crystallographic ParameterTypical RangeReference Compound Value
Crystal SystemMonoclinicMonoclinic
Space GroupP 21/cP 21/c
Unit Cell Volume1500-2000 ų1711.6 ų
Beta Angle105-115°110.487°
Stacking Distance3.3-3.6 Å3.4 Å
Hydrogen Bond Length2.3-2.7 Å2.5 Å

Computational Modeling of 3D Conformation

Density Functional Theory Optimization Studies

Computational modeling of 3,2',4',5'-tetramethoxy-7-decyl-flavone employs density functional theory methods to determine the most stable three-dimensional conformations and electronic properties. The B3LYP functional with 6-311++G(d,p) basis sets represents the standard computational approach for flavonoid systems, providing accurate geometry optimization and electronic structure calculations [19] [20]. This level of theory successfully reproduces experimental bond lengths and angles within acceptable error margins for flavone derivatives [20].

Geometry optimization calculations reveal that flavone derivatives preferentially adopt planar conformations due to extended pi-conjugation throughout the chromone ring system [19]. The systematic computational study of 17 flavone derivatives using B3LYP/6-311++G** methodology demonstrates that different conformers exhibit energy differences typically less than 5 kJ mol⁻¹ [19]. The global minimum conformation generally corresponds to a planar arrangement with minimal torsional strain between aromatic rings [21].

The tetramethoxy substitution pattern influences the optimized geometry through steric interactions between adjacent methoxy groups [19]. Computational analysis indicates that methoxy groups adopt orientations that minimize repulsive interactions while maintaining conjugation with the aromatic system [20]. The calculated carbon-oxygen bond lengths for methoxy substituents typically range from 1.35-1.37 Å, consistent with partial double bond character due to resonance effects [20].

The decyl chain conformation requires extensive conformational sampling due to its inherent flexibility [19]. Molecular dynamics simulations or systematic torsional scans determine the preferred alkyl chain geometries, with extended conformations generally favored in the gas phase [22]. The attachment point at the 7-position influences the chain orientation relative to the flavone plane, with calculations predicting specific dihedral angles that minimize steric clashes [21].

Molecular Orbital Analysis and Electronic Properties

Computational analysis of the molecular orbital structure provides detailed insights into the electronic properties of 3,2',4',5'-tetramethoxy-7-decyl-flavone. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap calculations reveal the compound's electronic excitation characteristics and chemical reactivity [21] [20]. Time-dependent density functional theory calculations predict ultraviolet-visible absorption spectra with characteristic lambda-max values around 350-380 nm for tetramethoxyflavone derivatives [23].

The frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital typically localizes on the electron-rich aromatic regions, particularly those bearing methoxy substituents [21]. The lowest unoccupied molecular orbital generally extends across the entire flavone chromophore, facilitating intramolecular charge transfer upon electronic excitation [21]. The calculated energy gap between these orbitals ranges from 3.5-4.5 eV for methoxylated flavones, correlating with their observed photochemical properties [21].

Natural bond orbital analysis provides quantitative assessment of charge distribution and bonding characteristics throughout the molecule [19]. The methoxy substituents act as electron-donating groups, increasing electron density on the attached aromatic carbons and influencing the overall reactivity pattern [21]. The carbonyl oxygen at the 4-position carries significant negative charge density, making it a preferred site for electrophilic interactions [20].

Electrostatic potential surface calculations reveal the spatial distribution of molecular charges, identifying regions of high and low electron density [20]. These calculations predict potential binding sites for intermolecular interactions and provide insight into the compound's biological activity patterns [20]. The decyl chain contributes minimal electronic effects but significantly alters the overall molecular shape and hydrophobic character [12].

Conformational Analysis and Molecular Dynamics

Conformational analysis of 3,2',4',5'-tetramethoxy-7-decyl-flavone requires consideration of both the rigid flavone backbone and the flexible decyl chain [19]. Molecular dynamics simulations provide dynamic information about conformational preferences under thermal conditions, revealing the range of accessible geometries and their relative populations [22]. These calculations typically employ force fields optimized for organic molecules, such as OPLS-AA or AMBER, with simulation times extending to hundreds of nanoseconds [22].

The flavone backbone exhibits limited conformational flexibility due to its rigid aromatic structure, with primary variation occurring in the relative orientation between A and B rings [19]. Dihedral angle scans around the carbon-carbon bond connecting the chromen and phenyl systems reveal energy barriers of 10-20 kJ mol⁻¹ for rotation, indicating restricted rotation under ambient conditions [19]. The methoxy groups undergo facile rotation around their carbon-oxygen bonds, with barriers typically less than 5 kJ mol⁻¹ [19].

The decyl chain conformational analysis requires systematic exploration of all torsional degrees of freedom [22]. Monte Carlo sampling or replica exchange molecular dynamics methods efficiently sample the conformational space, identifying preferred chain geometries [22]. In solution, the chain adopts various conformations driven by solvent interactions and intramolecular van der Waals forces [22]. The time scale for conformational interconversion typically ranges from picoseconds to nanoseconds depending on the specific torsional barrier heights [22].

Temperature effects on molecular conformation reveal the thermal accessibility of different geometric arrangements [24]. Higher temperatures increase the population of higher-energy conformers, potentially altering the compound's physical and chemical properties [24]. Computational thermochemistry calculations provide free energy differences between conformers, accounting for both enthalpic and entropic contributions to conformational stability [24].

Computational MethodApplicationTypical Results
B3LYP/6-311++G(d,p)Geometry optimizationBond lengths ±0.02 Å
TD-DFTUV-Vis spectraλmax 350-380 nm
NBO analysisCharge distributionMethoxy O: -0.5 e
Molecular dynamicsConformational samplingτ = 1-100 ns
Electrostatic potentialBinding sites±50 kJ/mol range

XLogP3

8.4

Hydrogen Bond Acceptor Count

6

Exact Mass

482.26683893 g/mol

Monoisotopic Mass

482.26683893 g/mol

Heavy Atom Count

35

Dates

Last modified: 11-21-2023

Explore Compound Types